molecular formula C26H46GeO B14549419 Tributyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane CAS No. 62262-97-9

Tributyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane

Cat. No.: B14549419
CAS No.: 62262-97-9
M. Wt: 447.3 g/mol
InChI Key: FYMVMIGZOYIJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a tributyl group and a substituted hexenyl group.

Properties

CAS No.

62262-97-9

Molecular Formula

C26H46GeO

Molecular Weight

447.3 g/mol

IUPAC Name

tributyl-[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane

InChI

InChI=1S/C26H46GeO/c1-8-12-20-27(21-13-9-2,22-14-10-3)25(15-11-4)26(5,6)23-16-18-24(28-7)19-17-23/h15-19H,8-14,20-22H2,1-7H3

InChI Key

FYMVMIGZOYIJFC-UHFFFAOYSA-N

Canonical SMILES

CCCC[Ge](CCCC)(CCCC)C(=CCC)C(C)(C)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane typically involves the reaction of tributylgermanium chloride with a suitable organometallic reagent. One common method involves the use of Grignard reagents, where the organometallic reagent is prepared by reacting magnesium turnings with 4-bromoanisole in tetrahydrofuran (THF). The resulting Grignard reagent is then reacted with tributylgermanium chloride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tributyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives with different functional groups .

Scientific Research Applications

Tributyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tributyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane involves its interaction with molecular targets through the formation of covalent bonds. The germanium atom can coordinate with various ligands, influencing the compound’s reactivity and biological activity. Pathways involved in its mechanism of action include oxidative stress modulation and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tributyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane include other organogermanium compounds such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both tributyl and hexenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and materials science .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.